molecular formula C19H22N2O3 B13784999 N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide CAS No. 98845-19-3

N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide

Cat. No.: B13784999
CAS No.: 98845-19-3
M. Wt: 326.4 g/mol
InChI Key: PILQOLYNZRLLLN-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide is an organic compound with the molecular formula C19H22N2O3 It is a derivative of benzamide and contains both dimethylamino and ethoxyphenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide typically involves the reaction of benzoyl chloride with N,N-dimethylglycine ethyl ester in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)-2-oxoethyl]benzamide
  • N-[2-(dimethylamino)-2-oxoethyl]-N-(4-methoxyphenyl)benzamide
  • N-[2-(dimethylamino)-2-oxoethyl]-N-(4-chlorophenyl)benzamide

Uniqueness

N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility in organic solvents and its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

98845-19-3

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide

InChI

InChI=1S/C19H22N2O3/c1-4-24-17-12-10-16(11-13-17)21(14-18(22)20(2)3)19(23)15-8-6-5-7-9-15/h5-13H,4,14H2,1-3H3

InChI Key

PILQOLYNZRLLLN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)C2=CC=CC=C2

Origin of Product

United States

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